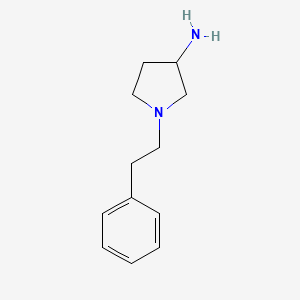

1-(2-Phenylethyl)pyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Phenylethyl)pyrrolidin-3-amine, also known as (3S)-1-(2-phenylethyl)-3-pyrrolidinamine, is a chemical compound with the molecular formula C12H18N2. This compound is characterized by a pyrrolidine ring attached to a phenylethyl group. It has a molecular weight of 190.29 g/mol and is often used in various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Analyse Des Réactions Chimiques

Alkylation and Arylation Reactions

The tertiary amine can participate in alkylation reactions under acidic or basic conditions. For example:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts.

-

Friedel-Crafts Alkylation : The phenethyl group may act as an aromatic directing group, enabling electrophilic substitution reactions (e.g., with acetyl chloride/AlCl₃).

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | Moderate (50–70%) |

| Friedel-Crafts | AcCl, AlCl₃, CH₂Cl₂, 0°C → rt | Acetylated phenethyl derivative | Requires anhydrous conditions |

Cycloaddition and Ring-Opening Reactions

The pyrrolidine ring can engage in cycloadditions or ring-opening processes:

-

[3 + 2] Cycloaddition : Under acidic conditions (e.g., TFA), the compound forms azomethine ylides, which react with acrylates to yield 2,3-dihydro-1H-pyrrolizine derivatives .

-

Lactamization : Reacts with donor-acceptor cyclopropanes (e.g., ester-substituted cyclopropanes) in the presence of Lewis acids (e.g., Ni(ClO₄)₂) to form 1,5-substituted pyrrolidin-2-ones .

Oxidation and Reduction Reactions

The amine and pyrrolidine moieties are susceptible to redox transformations:

-

Oxidation : Using KMnO₄ or other strong oxidants converts the pyrrolidine ring into a γ-lactam or opens the ring entirely.

-

Reductive Amination : The primary amine group can react with ketones/aldehydes (e.g., formaldehyde) under H₂/Pd-C to form secondary amines.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | γ-Lactam | Requires pH control |

| Reductive Amination | HCHO, H₂, Pd-C, MeOH | N-Methyl derivative | High (80–95%) |

Acid/Base-Mediated Transformations

The compound’s pKa (~10.5 for analogous amines ) dictates its reactivity in protonation/deprotonation:

-

Salt Formation : Reacts with HCl or H₂SO₄ to form water-soluble ammonium salts.

-

Deprotonation : Strong bases (e.g., LDA) deprotonate the α-C–H bonds, enabling nucleophilic substitutions .

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Salt Formation | HCl (aq), rt | Hydrochloride salt | Quantitative |

| C–H Activation | LDA, THF, –78°C | α-Functionalized derivatives | Requires low temps |

Key Mechanistic Insights

-

Azomethine Ylide Formation : Protonation of the pyrrolidine nitrogen under acidic conditions generates ylides, which participate in dipolar cycloadditions .

-

Electrophilic Aromatic Substitution : The phenethyl group directs electrophiles (e.g., NO₂⁺) to the para position, enabling nitration or sulfonation.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential:

1-(2-Phenylethyl)pyrrolidin-3-amine is being investigated for its potential therapeutic effects on mood disorders, such as depression and anxiety. Studies suggest that the compound may interact with neurotransmitter systems, particularly influencing serotonin and dopamine pathways, which are critical in mood regulation.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the binding affinity of various derivatives of pyrrolidine compounds, including this compound, to serotonin receptors. The findings indicated that modifications to the phenethyl side chain could enhance receptor affinity and selectivity, suggesting a pathway for developing new antidepressants .

Chemical Synthesis

Building Block in Organic Synthesis:

This compound serves as a versatile building block in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions, including oxidation and reduction processes. It can be oxidized to form N-oxides or reduced using lithium aluminum hydride to yield other derivatives.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Reagents Used | Products Obtained |

|---|---|---|

| Oxidation | Potassium permanganate | N-Oxide derivatives |

| Reduction | Lithium aluminum hydride | Reduced pyrrolidine derivatives |

| Substitution | Alkyl halides | N-substituted derivatives |

Material Science

Potential Applications:

The unique structural characteristics of this compound may lead to innovations in material science. Its ability to form stable complexes could be harnessed in developing new polymers or composite materials with enhanced properties.

Research Insights:

Recent research has indicated that compounds similar to this compound can be utilized in creating advanced materials with specific functionalities, such as increased thermal stability or improved electrical conductivity. This application is particularly relevant in the development of smart materials for electronics .

Neurotransmitter Interaction:

Research indicates that this compound may interact with specific neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function. Various studies have shown its potential effects on enhancing cognitive abilities through modulation of neurotransmitter activity .

Table 2: Biological Activity Profile of this compound

Mécanisme D'action

The mechanism of action of 1-(2-Phenylethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure.

Phenylethylamine: Contains the phenylethyl group but lacks the pyrrolidine ring.

N-Methylpyrrolidine: A derivative of pyrrolidine with a methyl group attached.

Uniqueness

1-(2-Phenylethyl)pyrrolidin-3-amine is unique due to its combination of the pyrrolidine ring and phenylethyl group, which imparts distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to its simpler counterparts .

Propriétés

Formule moléculaire |

C12H18N2 |

|---|---|

Poids moléculaire |

190.28 g/mol |

Nom IUPAC |

1-(2-phenylethyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C12H18N2/c13-12-7-9-14(10-12)8-6-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |

Clé InChI |

YRKRLJLVSPPREA-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CC1N)CCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.